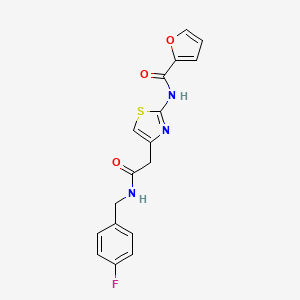
N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H14FN3O3S and its molecular weight is 359.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula: C21H20FN3O4S
- Molecular Weight: 429.5 g/mol
- CAS Number: 1005308-17-7
The structure features a thiazole ring, an amide group, and a fluorobenzyl moiety, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit key enzymes involved in cellular processes, such as:
- Enzyme Inhibition: The compound is believed to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression. This inhibition can lead to altered cell cycle progression and apoptosis in cancer cells .
- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially disrupting bacterial cell wall synthesis by targeting enzymes involved in this process .
Antitumor Activity
Research has demonstrated that this compound shows significant antitumor activity:
- In Vitro Studies: In cell line assays, the compound demonstrated IC50 values indicating potent inhibition of tumor cell proliferation. For instance, it showed an IC50 of 1.30 μM against HepG2 liver cancer cells, outperforming standard treatments like SAHA .
- In Vivo Efficacy: In xenograft models, the compound exhibited tumor growth inhibition rates comparable to established HDAC inhibitors, suggesting its potential as a therapeutic agent .
Antimicrobial Properties
The compound has been investigated for its antibacterial effects:
- Activity Against Bacteria: It demonstrated efficacy against various bacterial strains, with mechanisms involving disruption of DNA gyrase activity, which is crucial for bacterial replication. The compound's structural components allow it to bind effectively to target enzymes .
Data Summary
| Biological Activity | IC50 Value | Target | Reference |
|---|---|---|---|
| Antitumor (HepG2 cells) | 1.30 μM | HDACs | |
| Antibacterial | Varies | DNA gyrase | |
| Enzyme Inhibition | Not specified | Histone deacetylases |
Case Studies
- Case Study on Antitumor Effects:
- Case Study on Antimicrobial Activity:
Propriétés
IUPAC Name |
N-[4-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S/c18-12-5-3-11(4-6-12)9-19-15(22)8-13-10-25-17(20-13)21-16(23)14-2-1-7-24-14/h1-7,10H,8-9H2,(H,19,22)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSXIPTWDOERHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














